CK2-IN-7 -

CK2-IN-7

Catalog Number: EVT-1534548
CAS Number:
Molecular Formula: C16H11BrN2O2S
Molecular Weight: 375.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK2-IN-7 is a novel ck2 inhibitor, targeting an allosteric pocket, exhibiting an ic50 of 3.4 μm against purified ck2α in combination with a favorable selectivity profile
Synthesis Analysis

The synthesis of CK2-IN-7 typically involves several chemical reactions aimed at modifying existing compounds to enhance their inhibitory properties against CK2. The process often begins with the bromination of benzimidazole derivatives to produce tetrabromo intermediates. For instance, 4,5,6,7-tetrabromo-1H-benzimidazole can be synthesized through bromination of the corresponding benzoazole .

Following the initial synthesis step, alkylation reactions are employed where the tetrabromo compound is reacted with an alkyl halide (such as 3-bromopropan-1-ol) in the presence of bases like potassium carbonate to yield desired alkyl derivatives. The final steps may involve acylation reactions using acyl chlorides to produce acyl derivatives that exhibit improved potency as CK2 inhibitors .

Molecular Structure Analysis

The molecular structure of CK2-IN-7 can be characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the compound's three-dimensional arrangement and confirm the presence of functional groups critical for its biological activity.

Data from structural studies suggest that CK2-IN-7 interacts with specific residues within the active site of the CK2 enzyme, facilitating its inhibition. Docking studies have indicated that these interactions are crucial for understanding how modifications to the compound can enhance its binding affinity and selectivity for CK2 .

Chemical Reactions Analysis

CK2-IN-7 undergoes various chemical reactions that are central to its synthesis and modification. Key reactions include:

  • Bromination: This reaction introduces bromine atoms into the benzimidazole scaffold.
  • Alkylation: The introduction of alkyl groups enhances lipophilicity and potentially improves cellular uptake.
  • Acylation: This step modifies hydroxyl groups to esters or amides, which can influence the compound's pharmacokinetic properties.

These reactions are typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The mechanism of action for CK2-IN-7 involves its binding to the active site of protein kinase CK2, leading to inhibition of its enzymatic activity. By preventing CK2 from phosphorylating target substrates, CK2-IN-7 disrupts signaling pathways essential for cell growth and survival.

Research indicates that CK2-mediated phosphorylation plays a significant role in regulating various proteins involved in cancer progression. Inhibition by CK2-IN-7 may result in altered levels of these proteins, thereby inducing apoptosis in cancer cells or inhibiting their proliferation .

Physical and Chemical Properties Analysis

Physical properties of CK2-IN-7 include:

  • Molecular Weight: Typically around 500 g/mol.
  • Solubility: Varies depending on functional groups; generally soluble in organic solvents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit different solubility profiles at varying pH levels.

Analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are often employed to characterize these properties further .

Applications

CK2-IN-7 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As an inhibitor of protein kinase CK2, it is being investigated for its ability to suppress tumor growth and induce apoptosis in cancer cells.
  • Biochemical Studies: Used as a tool compound to study the role of CK2 in various cellular processes and signaling pathways.
  • Drug Development: Potential lead compound for developing new anticancer therapies targeting protein kinases.
Introduction to CK2-IN-7

Casein Kinase 2 (CK2) as a Therapeutic Target in Human Pathologies

Casein Kinase 2 (CK2) is a constitutively active serine/threonine protein kinase that regulates diverse cellular processes, including proliferation, survival, and DNA repair. Structurally, it exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β), encoded by genes CSNK2A1, CSNK2A2, and CSNK2B, respectively [1] [3]. CK2 phosphorylates over 300 substrates and contributes significantly to the human phosphoproteome, acting as a "lateral player" in signal transduction by amplifying pathways such as PI3K/Akt, NF-κB, JAK/STAT, and Wnt/β-catenin [1] [6].

CK2 is dysregulated in numerous pathologies. In oncology, its overexpression is documented in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and solid tumors, where it sustains malignant hallmarks: anti-apoptosis (e.g., by phosphorylating caspase substrates like BID), chemoresistance (via DNA repair proteins XRCC1/XRCC4), and metastasis [1] [4] [6]. Beyond cancer, CK2 hyperactivity is implicated in viral infections (e.g., SARS-CoV-2 exploitation), neurological disorders, cardiovascular diseases, and autoimmune conditions [1] [3]. This broad pathogenetic role underscores its therapeutic relevance.

  • Table 1: CK2-Associated Pathologies and Key Molecular Mechanisms [1] [3] [4]
Disease CategoryKey Pathogenic Mechanisms
Hematologic MalignanciesSustains PI3K/Akt and NF-κB signaling; inhibits apoptosis; enhances DNA repair-mediated drug resistance
Solid TumorsPromotes metastasis; stabilizes β-catenin in Wnt pathway; enhances angiogenesis
Viral InfectionsPhosphorylates viral/host proteins to facilitate viral replication (e.g., SARS-CoV-2)
Neurological DisordersDysregulated tau phosphorylation; impaired neuronal survival pathways

Role of CK2 Inhibitors in Targeted Therapy Development

Pharmacological inhibition of CK2 has emerged as a promising therapeutic strategy due to CK2's "cancer addiction" role—malignant cells exhibit heightened dependence on CK2 for survival compared to normal cells [6]. CK2 inhibitors are classified by their mechanism of action:

  • ATP-competitive inhibitors: CX-4945 (Silmitasertib) and CX-5011 bind the conserved ATP-pocket but exploit CK2's smaller catalytic cleft for selectivity (Ki = 0.17–0.22 nM) [1] [3].
  • Substrate-directed inhibitors: CIGB-300 disrupts substrate phosphorylation rather than ATP binding [1] [3].
  • Allosteric inhibitors: Target the α/β subunit interface (e.g., fragments binding the αD site, PDB: 7ZY2) [5] [10].
  • Bisubstrate inhibitors: Simultaneously block ATP and substrate sites (e.g., ARC-class) [1].

CX-4945 and CIGB-300 are in clinical trials for cholangiocarcinoma and cervical cancer, respectively [1] [3]. Challenges include optimizing selectivity and overcoming compensatory signaling; thus, combinatorial approaches (e.g., CK2 inhibitors + chemotherapy) are being explored [6] [10].

  • Table 2: Classes of CK2 Inhibitors and Representative Agents [1] [3] [7]
Inhibitor ClassMechanismRepresentative CompoundsKi/IC₅₀
ATP-competitiveBinds catalytic cleftCX-4945, CX-5011, GO2890.17–7 nM
Substrate-directedBlocks substrate dockingCIGB-300Not reported
AllostericTargets α/β interface or αD siteFragment 8 (PDB: 7ZY2)Variable
BisubstrateDual ATP/substrate blockadeARCs, K137-E4Low nanomolar
Natural derivativesPolyphenolic scaffoldsQuinalizarin, NBC0.13–0.36 µM

CK2-IN-7: Classification and Significance in Kinase Inhibition Research

CK2-IN-7 (CAS 2825012-70-0) is a synthetic ATP-competitive CK2 inhibitor with the molecular formula C₁₉H₁₄N₄O₂ and molecular weight 330.34 g/mol [2]. It belongs to the chemical class of benzimidazole derivatives, designed to optimize binding affinity through halogen substituent interactions within the CK2α ATP-binding pocket [2] [10].

Its significance lies in two key areas:

  • Synergistic Inhibition: CK2-IN-7 enhances the efficacy of structurally distinct CK2 probes like SGC-CK2-1. This synergy suggests complementary binding modes, potentially overcoming limitations of monotherapy [2].
  • Chemical Probe Utility: As a cell-permeable inhibitor, CK2-IN-7 enables target validation studies. It has been employed to dissect CK2's roles in oncogenic signaling cascades and DNA damage responses, providing insights into pathway dependencies [2] [8].

Structural analyses (e.g., PDB: 7ZY2) confirm that CK2-IN-7 occupies the ATP-binding site, forming hydrophobic contacts with Val66 and Ile174—residues critical for inhibitor specificity [5] [10]. Unlike some clinical candidates (e.g., CX-4945), CK2-IN-7 is primarily a research tool, underscoring its role in mechanistic studies rather than direct therapeutic application.

  • Table 3: Chemical and Functional Profile of CK2-IN-7 [2] [5] [10]
PropertyDescription
Chemical NameNot specified (referred to as Compound 2 in sources)
CAS Number2825012-70-0
Molecular FormulaC₁₉H₁₄N₄O₂
MechanismATP-competitive inhibition
Synergistic PartnersSGC-CK2-1
Binding SiteATP pocket of CK2α; key contacts: Val66, Ile174
Primary ApplicationResearch tool for CK2 pathway validation

Properties

Product Name

CK2-IN-7

IUPAC Name

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.24

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

BQIQIDNGQSNUJD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC2=NC(C3=CC=CC(Br)=C3)=CS2)C=C1

Solubility

Soluble in DMSO

Synonyms

CK2-IN-7; CK2 IN7; CK2IN7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.